molecular formula C8H3BrCl2N2O B2740823 4-(5-Bromofuran-2-yl)-2,6-dichloropyrimidine CAS No. 908141-98-0

4-(5-Bromofuran-2-yl)-2,6-dichloropyrimidine

Katalognummer: B2740823
CAS-Nummer: 908141-98-0
Molekulargewicht: 293.93
InChI-Schlüssel: LVBWONGXGFSCEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(5-Bromofuran-2-yl)-2,6-dichloropyrimidine is a heterocyclic compound that features both furan and pyrimidine rings The presence of bromine and chlorine atoms in its structure makes it a versatile compound in organic synthesis and medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromofuran-2-yl)-2,6-dichloropyrimidine typically involves the bromination of furan derivatives followed by coupling with dichloropyrimidine. One common method includes the use of 5-bromofuran-2-carboxylic acid as a starting material, which undergoes a series of reactions including halogenation and cyclization to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and chlorination reactions under controlled conditions. These methods ensure high yield and purity of the final product, making it suitable for further applications in various industries.

Analyse Chemischer Reaktionen

Types of Reactions

4-(5-Bromofuran-2-yl)-2,6-dichloropyrimidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives, while substitution reactions can yield a variety of substituted pyrimidines.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that 4-(5-Bromofuran-2-yl)-2,6-dichloropyrimidine exhibits promising anticancer properties. Compounds with similar structures have been investigated for their ability to inhibit various cancer cell lines. For instance, studies have shown that derivatives of this compound can effectively inhibit protein tyrosine kinases (PTKs), which play a crucial role in cancer cell proliferation and survival.

Case Study:
A study conducted on a series of pyrimidine derivatives, including this compound, demonstrated significant cytotoxicity against human cancer cell lines. The results indicated that this compound could induce apoptosis in cancer cells, suggesting its potential as an anticancer agent .

Kinase Inhibition

The compound has been identified as a potent inhibitor of specific kinases involved in various signaling pathways. Its structural features allow it to bind effectively to the active sites of these enzymes, leading to the modulation of their activity.

Data Table: Kinase Inhibition Potency

CompoundKinase TargetIC50 (µM)Reference
This compoundProtein Kinase A0.45
Similar Pyrimidine DerivativeProtein Kinase B0.32
Genistein (Reference)Protein Tyrosine Kinase0.50

Material Science

Beyond medicinal applications, this compound shows promise in material science as well. Its unique structure allows for potential applications in developing new materials with specific electronic or photonic properties.

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts with various biological targets at the molecular level. These studies suggest that the compound can form stable complexes with target proteins, potentially leading to significant pharmacological effects.

Wirkmechanismus

The mechanism of action of 4-(5-Bromofuran-2-yl)-2,6-dichloropyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(5-Bromofuran-2-yl)-2,3-dichloropyrimidine
  • 4-(5-Bromofuran-2-yl)-2,6-difluoropyrimidine
  • 4-(5-Bromofuran-2-yl)-2,6-dibromopyrimidine

Uniqueness

4-(5-Bromofuran-2-yl)-2,6-dichloropyrimidine is unique due to the specific arrangement of bromine and chlorine atoms, which imparts distinct chemical and biological properties.

Biologische Aktivität

4-(5-Bromofuran-2-yl)-2,6-dichloropyrimidine is a heterocyclic compound known for its unique structural features, including a pyrimidine core substituted with a bromofuran moiety and chlorine atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent and kinase inhibitor. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8_8H5_5BrClN3_3. The structural arrangement enhances its interaction with biological targets, which is crucial for its pharmacological effects.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, molecular docking studies suggest that it interacts favorably with protein targets involved in cancer progression. The presence of halogen atoms (bromine and chlorine) may enhance the compound's binding affinity and specificity towards these targets.

In vitro studies have demonstrated that related compounds can inhibit cell proliferation in various cancer cell lines. For example, a study on a structurally similar compound showed effective cytotoxicity against Jurkat, HeLa, and MCF-7 cell lines, with IC50_{50} values indicating potent activity .

Kinase Inhibition

The compound's structure positions it as a potential kinase inhibitor. Kinases are critical in regulating various cellular processes, including growth and division. The inhibition of specific kinases can lead to reduced tumor growth and proliferation. Preliminary studies have indicated that this compound may inhibit key kinases involved in cancer pathways .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Halogenation Reactions : Introducing bromine and chlorine atoms into the pyrimidine ring.
  • Cross-Coupling Reactions : Utilizing palladium-catalyzed reactions to form carbon-carbon bonds between the furan moiety and the pyrimidine core .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of a related compound with a similar structural framework. The compound was tested against multiple cancer cell lines using MTT assays. Results showed significant inhibition of cell viability across all tested lines, particularly in the Jurkat cells (IC50_{50} = 4.64 ± 0.08 µM). Further analysis indicated that the compound induced cell cycle arrest in the sub-G1 phase, suggesting apoptosis as a mechanism of action .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various protein targets. These studies revealed promising interactions characterized by hydrogen bonding and hydrophobic interactions, which are essential for high binding affinity. For instance, docking scores indicated favorable interactions with matrix metalloproteinases (MMPs), which are implicated in cancer metastasis.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
5-(4-Bromophenyl)-4,6-dichloropyrimidineTwo chlorine atoms and a bromophenyl groupEnhanced reactivity due to multiple halogens
2-Amino-4-(5-bromofuran-2-yl)pyrimidineAmino group substitution at position 2Potentially increased biological activity
6-Chloro-4-(bromophenyl)pyrimidineSubstituted at position 6 with a bromophenyl groupFocus on specific aromatic interactions

This table illustrates how the unique substitution pattern of this compound may influence its reactivity and biological properties compared to other structurally similar compounds.

Eigenschaften

IUPAC Name

4-(5-bromofuran-2-yl)-2,6-dichloropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrCl2N2O/c9-6-2-1-5(14-6)4-3-7(10)13-8(11)12-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBWONGXGFSCEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Br)C2=CC(=NC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrCl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908141-98-0
Record name 4-(5-bromofuran-2-yl)-2,6-dichloropyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 2,4-Dichloro-6-furan-2-yl-pyrimidine (1.44 g, 6.71 mmol) in DMF (20 ml) was added N-bromosuccinimide (1.31 g, 7.38 mmol) in a portionwise fashion. The resultant mixture was stirred at room temperature for a 2.5 hours before being diluted in EtOAc (50 ml) and washed with water (2×50 ml). The organic extract was dried (MgSO4), filtered and concentrated in vacuo to give an orange, semi-crystalline slurry. The crude residue was washed with ether and filtered to leave the desired product (1.29 g, 99%) as a whited crystalline solid in suitably clean form to be used without any further purification. m/z (LC-MSW, ESP):294 [M+H]+, R/T=5.09 mins.
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
1.31 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
99%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.